molecular formula C10H17BN4O2 B1412253 (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid CAS No. 1704073-31-3

(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B1412253
CAS No.: 1704073-31-3
M. Wt: 236.08 g/mol
InChI Key: CQGKVPNBPCFPJJ-UHFFFAOYSA-N
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Description

(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C10H17BN4O2. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both a boronic acid group and a piperazine ring in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of the ethyl group on the piperazine ring, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN4O2/c1-2-14-3-5-15(6-4-14)10-12-7-9(8-13-10)11(16)17/h7-8,16-17H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGKVPNBPCFPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191592
Record name Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704073-31-3
Record name Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704073-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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